tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1-amino-6-(2-sulfonatooxyethylsulfonyl)naphthalene-2-sulfonic acid, followed by coupling with 5-benzamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid. The reaction is carried out in an aqueous medium under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are performed sequentially. The final product is isolated by filtration, washed to remove impurities, and then dried to obtain the pure dye .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Products with substituted sulfonate groups.
Scientific Research Applications
Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its binding properties.
Industry: Widely used in textile dyeing and printing.
Mechanism of Action
The compound exerts its effects primarily through its strong binding affinity to fabrics and other substrates. The sulfonate groups enhance water solubility, while the azo linkage provides vibrant coloration. The binding occurs through ionic interactions between the sulfonate groups and the substrate, as well as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Reactive Red 120: Another azo dye with similar applications but different molecular structure.
Reactive Blue 19: A blue azo dye used in textile dyeing.
Reactive Yellow 145: A yellow azo dye with similar properties.
Uniqueness
Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which provide excellent water solubility, strong binding affinity, and vibrant red coloration. These properties make it particularly effective for textile applications .
Properties
Molecular Formula |
C29H19N3Na4O17S5 |
---|---|
Molecular Weight |
933.8 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
XWPJKMFRMGRVEU-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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